8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-6-2-3-9(11(15)16)14-10(6)8(13)4-7(5)12/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
KBAPIHJLSDYCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC(=N2)C(=O)O)N)F |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Research indicates that 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid exhibits notable antibacterial properties. It has been evaluated against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Studies have shown that this compound can inhibit bacterial growth effectively, comparable to established antibiotics like ampicillin and gentamicin . The structural modifications of quinoline derivatives have been linked to increased antibacterial efficacy, suggesting that this compound may serve as a lead compound for developing new antibacterial agents.
Anticancer Potential
The anticancer activity of this compound has also been investigated. Its structural similarity to other quinoline derivatives suggests potential efficacy against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against tumor cells, highlighting its therapeutic potential in oncology. The ability to modify its structure further enhances its application in targeted cancer therapies.
Chelating Agent
Another significant application of this compound is in chelation therapy. It has been studied for its capacity to chelate metal ions, which is crucial in treating metal ion-related diseases such as Alzheimer's disease and other neurodegenerative disorders . The compound's ability to selectively bind metal ions may aid in the development of novel treatments targeting metal accumulation in biological systems.
Case Studies
Several case studies have documented the applications of this compound:
- Antibacterial Screening : In one study, the compound was screened for its antibacterial activity using the agar diffusion method against multiple strains. Results indicated significant inhibition zones compared to control antibiotics .
- Cytotoxicity Assays : Another study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating dose-dependent responses that suggest its potential as an anticancer agent.
- Metal Ion Chelation : Research on chelation properties revealed that the compound effectively binds copper and zinc ions, which are implicated in neurodegenerative diseases. This property opens avenues for developing treatments that mitigate metal toxicity in neurological contexts .
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline Derivatives
Physicochemical Properties
- Melting Points and Stability: The dihydroquinoline derivative (Table 1, Row 4) exhibits a high melting point (287–289 °C), suggesting strong intermolecular interactions due to hydrogen bonding from multiple functional groups. In contrast, halogenated analogues like 8-chloro-6-fluoroquinoline may have lower thermal stability due to reduced polarity .
- Solubility : The ethyl ester prodrug (Table 1, Row 5) demonstrates enhanced solubility in organic solvents compared to the free carboxylic acid forms, which are more polar and prone to crystallization .
Key Research Findings
Substituent Position Critical: Amino groups at position 8 enhance target binding in quinolones, but fluorine at position 6 is essential for metabolic stability .
Structural Similarity Metrics : Computational analyses () quantify similarity (e.g., 0.91–1.00) based on substituent alignment, aiding in lead optimization .
Biological Activity
8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by its unique molecular structure and significant biological activities. With a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of approximately 220.20 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry, especially in antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of this compound includes several functional groups that contribute to its biological activity:
- Amino Group at the 8-position
- Fluoro Group at the 6-position
- Methyl Group at the 5-position
- Carboxylic Acid Group at the 2-position
These substituents enhance the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₉FN₂O₂ | Contains amino, fluoro, methyl, and carboxylic acid groups |
| 5-Amino-6-fluoroquinoline-2-carboxylic acid | C₁₁H₉FN₂O₂ | Lacks methyl group at position 5 |
| 8-Aminoquinoline-2-carboxylic acid | C₉H₈N₂O₂ | No fluorine substitution |
The unique combination of functional groups in this compound enhances its biological activity compared to its analogs, which may lack one or more active functional groups necessary for therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Quinoline derivatives have been shown to inhibit bacterial growth effectively. For instance, studies demonstrate that compounds similar to this quinoline derivative can disrupt bacterial metabolic processes, leading to their death .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Quinoline derivatives are known for their cytotoxic effects against various tumor cell lines. Studies have highlighted that structural modifications can enhance their potency against cancer cells .
Case Study: Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against different cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. Notably, the compound demonstrated significant activity against resistant ovarian cancer models .
The mechanism by which this compound exerts its biological activity involves:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interference with DNA Replication : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication processes.
- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Safety and Toxicity Profile
While exploring the therapeutic potential of this compound, safety profiling is crucial. Preliminary studies indicate potential genotoxicity associated with certain structural modifications within the quinoline class, necessitating further investigation into the safety profile of this specific compound .
In Vitro Safety Profiling
In vitro studies have been conducted to assess genotoxic potential using mammalian cell lines. The results suggest that while some derivatives exhibit acceptable safety profiles, others may pose risks due to genotoxic effects .
Q & A
Q. What are the key structural features of 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid that influence its reactivity and biological activity?
The compound’s quinoline core is substituted with an amino group at position 8, a fluorine atom at position 6, a methyl group at position 5, and a carboxylic acid at position 2. These substituents synergistically enhance its electronic properties, solubility, and binding affinity to biological targets. The fluorine atom increases hydrophobicity and metabolic stability, while the carboxylic acid enables salt formation and hydrogen bonding with enzymes or receptors .
Q. What are standard protocols for synthesizing this compound?
Synthesis typically involves:
- Cyclization : Building the quinoline ring via Skraup or Doebner-Miller reactions.
- Fluorination : Introducing fluorine at position 6 using agents like Selectfluor or DAST.
- Methylation : Adding a methyl group at position 5 via Friedel-Crafts alkylation.
- Carboxylic acid formation : Oxidizing a pre-installed methyl ester or aldehyde group. Purification steps (e.g., recrystallization or HPLC) are critical to achieving >95% purity .
Q. How does this compound compare structurally to other quinoline derivatives?
Unlike analogs such as 5-amino-6-fluoroquinoline-2-carboxylic acid (lacking the methyl group) or 8-aminoquinoline-2-carboxylic acid (lacking fluorine), this compound’s unique combination of substituents optimizes steric and electronic properties for enhanced antimicrobial and anticancer activity. Comparative structure-activity relationship (SAR) studies highlight its superior binding to DNA gyrase and topoisomerase IV .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported antimicrobial efficacy data?
Discrepancies in MIC values across studies may arise from:
- Strain variability : Use standardized panels (e.g., CLSI guidelines) for bacterial isolates.
- Assay conditions : Control pH (6–8), temperature (37°C), and solvent (DMSO ≤1%).
- Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation. Include cytotoxicity assays (e.g., HEK293 cells) to differentiate bactericidal effects from host cell toxicity .
Q. What methodologies are recommended for studying interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA or proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
- X-ray crystallography : Resolve 3D binding modes with targets like DNA gyrase. For nucleic acid interactions, use ethidium bromide displacement assays to assess intercalation potential .
Q. How to optimize derivatives for improved anticancer activity while minimizing off-target effects?
- Modify position 8 : Replace the amino group with acyl or sulfonamide moieties to enhance membrane permeability.
- Position 2 modifications : Convert the carboxylic acid to amides or esters for prodrug strategies.
- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted affinity for kinase targets (e.g., EGFR, VEGFR). Validate with apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Salt formation : Prepare sodium or potassium salts of the carboxylic acid.
- Co-solvent systems : Use PEG-400 or cyclodextrins to improve dispersion.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .
Data Analysis and Validation
Q. How to validate the compound’s mechanism of action in bacterial topoisomerase inhibition?
- Supercoiling assays : Monitor relaxation of supercoiled plasmid DNA by E. coli gyrase in the presence of the compound.
- IC50 determination : Compare inhibition potency to ciprofloxacin using gel electrophoresis.
- Resistance profiling : Assess activity against quinolone-resistant strains with GyrA mutations (e.g., S83L) .
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 values.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) for significance (p < 0.05).
- Synergy scoring : Use the Chou-Talalay method (CompuSyn) for combination index (CI) analysis .
Comparative and Functional Studies
Q. How does the methyl group at position 5 influence metabolic stability compared to analogs?
The methyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), as shown in hepatic microsome assays. Replace with bulkier substituents (e.g., trifluoromethyl) to further prolong half-life in pharmacokinetic studies (e.g., rat plasma t½) .
Q. What analytical techniques confirm the compound’s purity and identity post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
